N-[4-({2-[2-(4-fluorophenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide
Description
N-[4-({2-[2-(4-fluorophenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide is a synthetic small molecule featuring a cyclopropanecarboxamide core linked to a phenyl ring via a carbamoyl group. The phenyl ring is further substituted with an ethyl chain bearing a 4-fluorophenyl acetamido moiety.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c22-17-7-1-14(2-8-17)13-19(26)23-11-12-24-20(27)15-5-9-18(10-6-15)25-21(28)16-3-4-16/h1-2,5-10,16H,3-4,11-13H2,(H,23,26)(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXUTOXIIBABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({2-[2-(4-fluorophenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide, a compound with the molecular formula C22H25N3O3 and a molecular weight of 379.5 g/mol, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by a cyclopropane ring structure, which contributes to its unique electronic properties and biological activity. The synthesis typically involves the α-alkylation of 2-phenyl acetonitrile derivatives followed by acid amine coupling reactions. These methods yield various derivatives that exhibit distinct biological properties .
The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in cancer proliferation. The compound has shown promising results in inhibiting key kinases associated with cancer cell growth.
- Kinase Inhibition :
- The compound acts as an inhibitor of various kinases such as VEGFR-2, ERK-2, and Abl-1. These kinases are critical in signaling pathways that promote cancer cell survival and proliferation .
- In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines like HepG2 and K562, showcasing IC50 values as low as 4.5 μM .
Cell Line Studies
Table 1 summarizes the anti-proliferative effects of this compound on different human cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HepG2 | 11.3 | Induces apoptosis |
| K562 | 4.5 | Significant inhibition |
| U937 | Not specified | Effective inhibition |
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.
Case Studies
Recent studies have explored the efficacy of this compound in various contexts:
- A study published in Cancer Research highlighted the ability of cyclopropane derivatives to inhibit the growth of U937 cells without exhibiting cytotoxicity towards normal cells .
- Another investigation focused on the structural modifications of related compounds to enhance their potency against resistant cancer types, showcasing the versatility of cyclopropane-based drugs in oncology .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula :
- Molecular Weight : 383.4 g/mol
- CAS Number : 1040674-45-0
The compound features a cyclopropane ring, which is significant for its biological activity. The presence of a fluorophenyl group suggests potential interactions with biological targets due to the electron-withdrawing nature of fluorine.
Research indicates that N-[4-({2-[2-(4-fluorophenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide may exhibit several biological activities:
- Antitumor Activity : Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation. They may act by targeting specific kinases involved in signaling pathways that regulate cell survival and apoptosis. For instance, related compounds have shown effectiveness in modulating pathways associated with necroptosis and apoptosis, which are crucial in cancer therapy .
- Anti-inflammatory Properties : Some studies suggest that this compound may influence inflammatory pathways, potentially reducing the severity of inflammatory diseases. The structural motifs present in this compound allow for interactions that could inhibit pro-inflammatory cytokines or enzymes .
- Neuroprotective Effects : Given its potential to interact with various receptors and enzymes, this compound might also provide neuroprotective benefits, particularly in conditions like neurodegenerative diseases where inflammation plays a key role .
Case Study 1: Antitumor Efficacy
A study conducted on structurally similar compounds demonstrated significant antitumor activity against various cancer cell lines. The analogs were found to inhibit the growth of tumors in vivo by targeting specific signaling pathways associated with cell cycle regulation .
Case Study 2: Anti-inflammatory Response
Research published in a pharmacological journal indicated that compounds similar to this compound effectively reduced inflammation markers in animal models of arthritis. The study highlighted the potential for these compounds to serve as therapeutic agents in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several cyclopropanecarboxamide derivatives and fluorophenyl-containing analogs. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Structural Analogues
- Cyclopropanecarboxamide Derivatives : The target compound and cyclopropylfentanyl share the cyclopropanecarboxamide group, but the latter’s 4-anilidopiperidine core confers opioid activity. The absence of a piperidine ring in the target compound suggests divergent pharmacological targets.
Pharmacological Analogues
- Cyclopropylfentanyl: A fentanyl analog with high μ-opioid receptor affinity due to its 4-anilidopiperidine scaffold .
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: Synthesized via phenol coupling (yield 78%) , this compound highlights the role of substituents (methoxyphenoxy vs. fluorophenyl) in modulating lipophilicity and binding interactions.
Research Findings and Data
- Binding Affinity Predictions : The Glide XP scoring function () could model the target compound’s binding, emphasizing hydrophobic enclosure (cyclopropane/fluorophenyl) and hydrogen-bonding (carboxamide) interactions.
- Synthetic Yields : Analogous syntheses (e.g., 78% yield in ) suggest efficient routes for cyclopropanecarboxamide derivatives.
- Pharmacological Profiles : Cyclopropylfentanyl’s opioid activity underscores the importance of scaffold differentiation in avoiding unintended receptor interactions.
Notes on Similar Compounds
- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxyphenoxy () or acetylated () analogs.
- Scaffold Diversity : The furopyridine core in demonstrates how heterocyclic systems can diversify targeting compared to phenylcyclopropane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
